REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][O:4][C:5]1[C:6]([O:18][CH3:19])=[CH:7][C:8]([N+:15]([O-])=O)=[C:9]([CH:14]=1)[C:10]([O:12][CH3:13])=[O:11]>[Pd].CCOC(C)=O.CO>[NH2:15][C:8]1[CH:7]=[C:6]([O:18][CH3:19])[C:5]([O:4][CH2:3][CH2:2][Cl:1])=[CH:14][C:9]=1[C:10]([O:12][CH3:13])=[O:11]
|
Name
|
|
Quantity
|
4.07 g
|
Type
|
reactant
|
Smiles
|
ClCCOC=1C(=CC(=C(C(=O)OC)C1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirred under H2 (1 atm) for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was flushed with H2 (g)
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C=C(C(=C1)OC)OCCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 13.9 mmol | |
AMOUNT: MASS | 3.61 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |